

Tiapamil: A Comprehensive Technical Guide to its Synthesis and Physicochemical Properties

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Compound of Interest

Compound Name: *Tiapamil Hydrochloride*

Cat. No.: *B1262033*

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Introduction

Tiapamil is a synthetic phenylalkylamine derivative that functions as a calcium channel blocker. [1][2] It is a structural analogue of verapamil and was developed as a potential therapeutic agent for cardiovascular disorders, particularly angina pectoris and arrhythmias.[1][2] This technical guide provides an in-depth overview of the synthesis of Tiapamil and a detailed summary of its key physicochemical properties, crucial for its development and formulation as a pharmaceutical agent.

Synthesis of Tiapamil

An established method for the synthesis of **Tiapamil hydrochloride** involves a multi-step process culminating in the reaction of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide with N-methyl-homoveratrylamine. This process underscores the chemical architecture of the molecule, featuring two dimethoxyphenyl moieties linked by a complex propylamino dithiane tetraoxide backbone.

Experimental Protocol: Synthesis of Tiapamil Hydrochloride

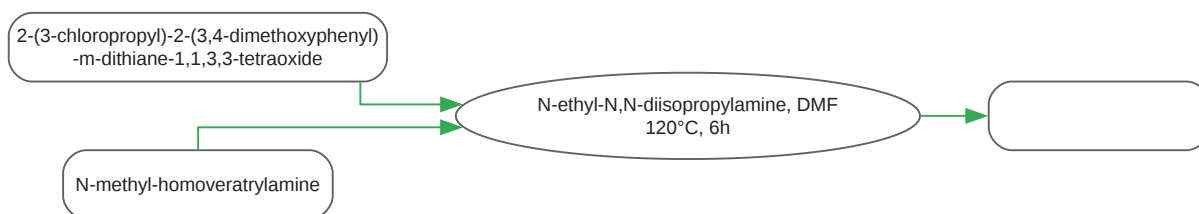
Materials:

- 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
- N-methyl-homoveratrylamine
- N-ethyl-N,N-diisopropylamine
- Dimethylformamide (DMF)

Procedure:

- A solution is prepared by combining 10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide, 5.11 g of N-methyl-homoveratrylamine, 30 ml of N-ethyl-N,N-diisopropylamine, and 70 ml of dimethylformamide.
- The resulting solution is heated to 120°C and maintained at this temperature for 6 hours.
- Following the reaction period, the solvent is removed by evaporation.
- The residue is then subjected to a work-up procedure to isolate and purify the final product, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride.

The following diagram illustrates the key final step in the synthesis of **Tiapamil hydrochloride**:



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Final step in the synthesis of **Tiapamil hydrochloride**.

Physicochemical Properties of Tiapamil

The physicochemical properties of a drug substance are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following tables summarize the known quantitative data for Tiapamil and its hydrochloride salt.

Tiapamil (Free Base)

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₇ NO ₈ S ₂	[3][4]
Molecular Weight	555.71 g/mol	[4]
Melting Point	147-148 °C	[3]
pKa	7.74	[5]
LogP	Not available	
Water Solubility	Not available	

Tiapamil Hydrochloride

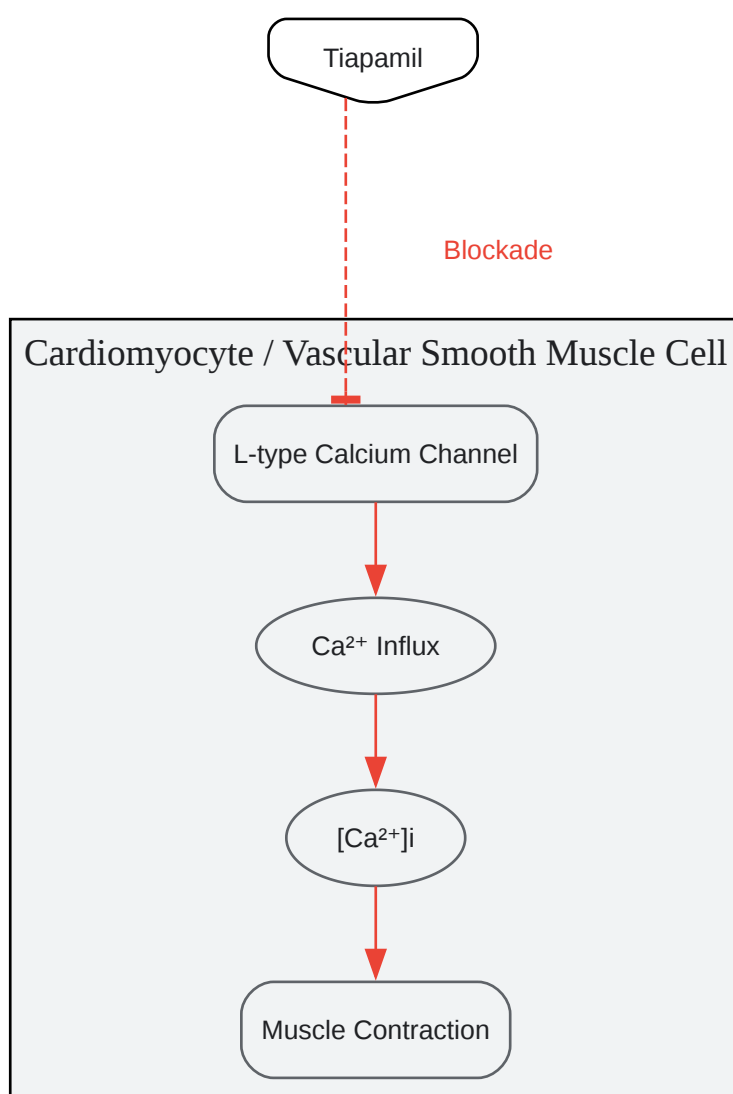
Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₈ ClNO ₈ S ₂	[2]
Molecular Weight	592.16 g/mol	[2]
Melting Point	139.94 °C	[1]
UV λ _{max}	Not available	
¹ H NMR Data	Not available	
IR Spectral Data	Not available	

Mechanism of Action and Signaling Pathway

Tiapamil exerts its pharmacological effects primarily through the blockade of L-type calcium channels.[1] These voltage-gated ion channels are crucial for regulating calcium influx into cells, particularly in cardiac and vascular smooth muscle. By inhibiting these channels, Tiapamil reduces the intracellular calcium concentration, leading to a cascade of physiological effects.

In vascular smooth muscle, the decreased intracellular calcium leads to relaxation and vasodilation. This reduction in peripheral resistance contributes to the antihypertensive effects of the drug. In cardiac muscle, the blockade of calcium channels results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). These actions reduce myocardial oxygen demand, which is beneficial in the treatment of angina.

The signaling pathway can be visualized as follows:



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Mechanism of action of Tiapamil on L-type calcium channels.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known physicochemical properties of Tiapamil. While a synthetic route has been established, further characterization, particularly spectroscopic analysis and determination of key parameters like logP and water solubility for the free base, is essential for a complete understanding of this compound. The mechanism of action, centered on the blockade of L-type calcium channels, provides a clear rationale for its potential therapeutic applications in cardiovascular medicine. This compilation of data serves as a valuable resource for researchers and professionals involved in the ongoing study and development of Tiapamil and related calcium channel blockers.

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